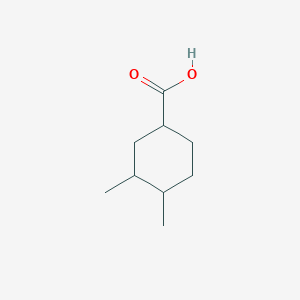

3,4-Dimethylcyclohexane-1-carboxylic acid

Description

Contextual Significance in Organic Chemistry and Synthesis

While specific, large-scale applications of 3,4-Dimethylcyclohexane-1-carboxylic acid are not extensively documented, its structural class—substituted cyclohexane (B81311) carboxylic acids—holds considerable significance in various chemical fields. Derivatives of cyclohexanecarboxylic acid are recognized as valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. ontosight.ai

The rigid, three-dimensional structure of the cyclohexane ring makes these derivatives useful scaffolds for designing molecules with specific spatial arrangements. For instance, cis-configured hydroxy-cyclohexane carboxylic acid derivatives serve as crucial intermediates for medicinally active compounds aimed at treating conditions like type II diabetes and atherosclerosis. google.com Therefore, the significance of 3,4-Dimethylcyclohexane-1-carboxylic acid lies in its potential as a synthetic intermediate, where the stereochemistry of the methyl and carboxyl groups can be used to control the architecture of more complex target molecules.

Structural Features and Stereoisomerism of Dimethylcyclohexane Carboxylic Acids

The structure of 3,4-Dimethylcyclohexane-1-carboxylic acid is characterized by a cyclohexane ring, which typically adopts a stable chair conformation. The complexity of this molecule arises from its stereoisomerism, as it contains three stereocenters at carbons 1, 3, and 4. This gives rise to multiple stereoisomers.

The stereoisomerism can be understood by considering the relative positions (cis or trans) of the three substituents: the carboxylic acid group at C1, the methyl group at C3, and the methyl group at C4.

Geometric Isomerism: The relationship between the substituents on the ring defines the geometric isomers. For the two methyl groups at positions 3 and 4, they can be either cis (on the same side of the ring) or trans (on opposite sides). Similarly, the carboxylic acid group at position 1 can be cis or trans relative to each of the methyl groups. msu.edu

Conformational Isomerism: In the chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For cis-1,2-disubstitution, one substituent is axial and the other is equatorial, while in the trans-isomer, both can be equatorial (the more stable conformation). msu.edu This principle extends to the more complex substitution pattern of 3,4-Dimethylcyclohexane-1-carboxylic acid, where the lowest energy conformation will seek to place the maximum number of bulky groups in the equatorial position.

Enantiomerism: A carbon atom bonded to four different groups is a chiral center. msu.edu Due to the presence of three such centers, most of the stereoisomers of 3,4-Dimethylcyclohexane-1-carboxylic acid are chiral and exist as pairs of non-superimposable mirror images called enantiomers. Only specific symmetric configurations would result in an achiral meso compound.

The combination of these factors results in a total of 2³ = 8 possible stereoisomers, existing as four pairs of enantiomers.

| Stereocenter | Possible Configurations |

| C1 (Carboxyl Group) | R or S |

| C3 (Methyl Group) | R or S |

| C4 (Methyl Group) | R or S |

Overview of Cyclohexane Carboxylic Acid Research Landscape

Research on cyclohexane carboxylic acids and their derivatives is a broad and active field, spanning industrial chemistry, biochemistry, and synthetic methodology. The parent compound, cyclohexanecarboxylic acid, is a commodity chemical prepared industrially by the hydrogenation of benzoic acid. wikipedia.org It serves as a key precursor in the production of caprolactam, which is a monomer for Nylon 6. wikipedia.org

In the realm of biochemistry and microbiology, cyclohexane carboxylic acid plays a notable role. It is a biosynthetic starter unit for ω-cyclohexyl fatty acids found in certain bacteria like Alicyclobacillus acidocaldarius. google.comacs.org Furthermore, microbial pathways for the anaerobic degradation of cyclohexane carboxylic acid have been identified, linking its metabolism to that of aromatic compounds. science.gov

The liquid-phase oxidation of cyclohexane to produce adipic acid (a nylon precursor) also generates various carboxylic acids, including cyclohexanecarboxylic acid, as byproducts. researchgate.net The study of these reaction mechanisms is crucial for optimizing industrial processes. researchgate.net More broadly, the rigid cyclohexane framework is of significant interest in medicinal chemistry, where it is used to create structurally constrained analogues of more flexible molecules to improve their binding affinity and metabolic stability. ontosight.aigoogle.com

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-6-3-4-8(9(10)11)5-7(6)2/h6-8H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZRFFDOIJVEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3,4 Dimethylcyclohexane 1 Carboxylic Acid

De Novo Synthesis of the Cyclohexane (B81311) Ring System

Building the cyclohexane ring from acyclic precursors allows for the strategic placement of substituents during the ring-forming process. Key strategies include intramolecular cyclization reactions and intermolecular cycloadditions, most notably the Diels-Alder reaction.

Cyclization Reactions for Carbocyclic Ring Formation

Intramolecular cyclization reactions are a powerful method for forming cyclic compounds. These reactions involve a single molecule with two reactive functional groups that react with each other to form a ring. For the synthesis of a substituted cyclohexane, a six-carbon chain with appropriate activating groups can be induced to cyclize. While various methods exist, cascade reactions, such as the aza-Michael addition followed by an intramolecular cyclization, demonstrate the utility of this approach in forming stable five-membered rings, a principle that can be extended to carbocyclic systems. The formation of the cyclohexane ring would typically involve the creation of two new carbon-carbon bonds in a controlled manner to establish the desired stereochemistry of the methyl groups.

Diels-Alder Cycloaddition Reactions in Cyclohexene (B86901) and Cyclohexane Carboxylic Acid Synthesis

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.org This [4+2] cycloaddition involves the reaction of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system) to form a cyclohexene derivative. wikipedia.orgorganic-chemistry.org The reaction is highly stereospecific and provides a reliable method for controlling the relative stereochemistry of substituents on the newly formed ring. iitk.ac.in The resulting cyclohexene can then be hydrogenated to yield the saturated cyclohexane ring.

Biomass-derived molecules are increasingly utilized as sustainable starting materials in chemical synthesis. Muconic acid, which can be derived from sugars, is a conjugated diene containing two carboxylic acid groups. It can be esterified and used in Diels-Alder reactions to create cyclohexene compounds with carboxylates at specific positions. google.com Subsequent chemical modifications, including hydrogenation of the double bond and selective reduction or removal of one of the carboxylate groups, could theoretically lead to a structure analogous to 3,4-Dimethylcyclohexane-1-carboxylic acid.

Table 1: Examples of Diels-Alder Reactions

| Diene | Dienophile | Adduct |

| 1,3-Butadiene | Maleic Anhydride | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride cerritos.edu |

| Cyclopentadiene | Maleic Anhydride | Norbornene-5-carboxylic acid derivative iitk.ac.in |

| Anthracene | Maleic Anhydride | 9,10-dihydro-9,10-ethanoanthracene derivative iitk.ac.in |

The reactivity in a Diels-Alder reaction is enhanced by using an electron-rich diene and an electron-poor dienophile. organic-chemistry.org Dienophiles are often "activated" by conjugation with electron-withdrawing groups such as carbonyls, nitriles, or nitro groups. organic-chemistry.org Furan (B31954) and its derivatives can act as the diene component in Diels-Alder reactions. The reaction of a substituted furan with an activated dienophile like ethyl(E)-3-nitroacrylate would yield a bicyclic adduct. This adduct can then undergo further transformations, such as ring-opening and reduction, to generate a highly functionalized cyclohexene or cyclohexane derivative. This strategy offers a versatile route to complex six-membered rings that could be adapted for the synthesis of the target molecule.

Functional Group Interconversion and Modification for Carboxylic Acid Installation

An alternative synthetic strategy involves starting with a pre-formed 3,4-dimethylcyclohexane core and then introducing the carboxylic acid group. This approach relies on robust and high-yielding functional group interconversion reactions.

Carboxylation Approaches (e.g., Carbonation of Grignard Reagents)

One of the most effective methods for converting an alkyl or aryl halide into a carboxylic acid with an additional carbon atom is through the formation and subsequent carboxylation of a Grignard reagent. libretexts.orgyoutube.com This process involves two main steps:

Formation of the Grignard Reagent: A haloalkane, such as 1-bromo-3,4-dimethylcyclohexane, is reacted with magnesium metal in an ether solvent to form the corresponding alkyl magnesium halide (Grignard reagent). masterorganicchemistry.com

Carboxylation: The highly nucleophilic Grignard reagent is then reacted with an electrophile, carbon dioxide (often in the form of dry ice). libretexts.orgmasterorganicchemistry.com The Grignard reagent attacks the electrophilic carbon of CO2 to form a magnesium carboxylate salt. youtube.com

Protonation: Subsequent acidification of the reaction mixture with a strong aqueous acid protonates the carboxylate salt to yield the final carboxylic acid. libretexts.org

This method is particularly useful as it is generally high-yielding and tolerant of a range of alkyl groups, including substituted cycloalkyls. google.com The primary limitation is the incompatibility of the Grignard reagent with acidic protons, meaning other functional groups like alcohols or amines must be protected if present in the starting material. libretexts.org

Table 2: General Scheme for Grignard Carboxylation

| Step | Reactants | Product | Purpose |

| 1 | 3,4-Dimethylcyclohexyl Halide + Mg | 3,4-Dimethylcyclohexylmagnesium Halide | Formation of a nucleophilic carbon source |

| 2 | Grignard Reagent + CO2 | Halomagnesium Carboxylate Salt | Carbon-carbon bond formation |

| 3 | Carboxylate Salt + H3O+ | 3,4-Dimethylcyclohexane-1-carboxylic acid | Protonation to yield the final acid |

Oxidation-Based Syntheses (e.g., from Related Alcohols or Ketones)

Oxidation-based methods provide a direct route to 3,4-Dimethylcyclohexane-1-carboxylic acid from readily available precursors such as the corresponding primary alcohol (3,4-dimethylcyclohexyl)methanol or aldehyde. The choice of oxidant is crucial to ensure high yield and prevent unwanted side reactions.

Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (Jones oxidation). The general transformation involves the initial oxidation of the primary alcohol to an aldehyde, which is then further oxidized to the carboxylic acid. To ensure the reaction proceeds to the carboxylic acid, an excess of the oxidizing agent and vigorous reaction conditions, such as heating, are often employed.

For the synthesis of 3,4-Dimethylcyclohexane-1-carboxylic acid, the precursor (3,4-dimethylcyclohexyl)methanol would be subjected to these oxidative conditions. It is important to note that secondary alcohols, if present elsewhere in a more complex molecule, would be oxidized to ketones under these conditions.

| Precursor | Oxidizing Agent | Product |

| (3,4-dimethylcyclohexyl)methanol | KMnO₄ or H₂CrO₄ | 3,4-Dimethylcyclohexane-1-carboxylic acid |

| 3,4-dimethylcyclohexanecarbaldehyde | KMnO₄ or H₂CrO₄ | 3,4-Dimethylcyclohexane-1-carboxylic acid |

Ketones can also serve as precursors, although this is a less direct route and typically involves more complex reaction sequences, such as haloform reactions if an acetyl group is present, or oxidative cleavage of a cyclic ketone under more forcing conditions, which is generally not a preferred method for preparing a specific carboxylic acid like this.

Reductive Approaches (e.g., Hydrogenation of Unsaturated Carboxylic Acid Precursors)

Reductive methodologies, particularly the hydrogenation of unsaturated aromatic precursors, represent a powerful strategy for the synthesis of substituted cyclohexane carboxylic acids. A plausible precursor for 3,4-Dimethylcyclohexane-1-carboxylic acid is 3,4-dimethylbenzoic acid. The aromatic ring of this precursor can be reduced to a cyclohexane ring via catalytic hydrogenation.

This transformation is typically carried out using molecular hydrogen (H₂) in the presence of a heterogeneous catalyst. The choice of catalyst is critical for achieving high conversion and selectivity. Commonly used catalysts include noble metals such as rhodium, ruthenium, and palladium, often supported on carbon (e.g., Rh/C, Ru/C, Pd/C).

The reaction conditions, including temperature, pressure, and solvent, can significantly influence the outcome of the hydrogenation. For instance, the hydrogenation of benzoic acid to cyclohexanecarboxylic acid has been successfully achieved using a Rh/C catalyst in a supercritical CO₂ medium at a relatively low temperature of 323 K. beilstein-journals.org Such methods are advantageous due to the ease of product separation and the use of an environmentally benign solvent. High selectivity for the cyclohexane carboxylic acid can be achieved with various catalysts, including microwave-activated nickel/carbon catalysts, which have shown 100% selectivity at high conversions of benzoic acid. nih.gov

| Unsaturated Precursor | Catalyst | Reducing Agent | Product |

| 3,4-Dimethylbenzoic acid | Rh/C, Ru/C, Pd/C, or Ni/C | H₂ | 3,4-Dimethylcyclohexane-1-carboxylic acid |

Stereoselective Synthesis and Enantiomeric Control

The presence of three chiral centers in 3,4-Dimethylcyclohexane-1-carboxylic acid gives rise to multiple stereoisomers. Therefore, controlling the stereochemistry during its synthesis is of significant importance. This can be achieved through various strategies, including asymmetric catalysis, the use of chiral starting materials, diastereoselective reactions, and resolution of racemic mixtures.

Asymmetric Catalysis in Cyclohexane Carboxylic Acid Synthesis

Asymmetric catalysis offers a powerful approach to introduce chirality in a controlled manner. While specific examples for the asymmetric synthesis of 3,4-Dimethylcyclohexane-1-carboxylic acid are not extensively documented, general principles of asymmetric catalysis can be applied. For instance, the enantioselective hydrogenation of a prochiral unsaturated precursor could be achieved using a chiral catalyst. Chiral transition metal complexes, often employing chiral phosphine ligands, are commonly used for such transformations.

Another approach involves the asymmetric functionalization of a pre-existing cyclohexane ring. For example, an enantioselective deprotonation of a symmetric ketone precursor with a chiral base, followed by reaction with an electrophile, could establish a chiral center.

Chiral Pool Strategies and Biocatalysis for Accessing Chiral Precursors and Analogues (e.g., Bakers' Yeast Reductions of β-Keto Esters)

Chiral pool synthesis utilizes readily available enantiomerically pure natural products as starting materials. For the synthesis of chiral cyclohexane derivatives, compounds like certain terpenes or sugars could potentially serve as starting points.

Biocatalysis provides an environmentally friendly and highly selective alternative for generating chiral molecules. The use of enzymes or whole organisms can afford high enantiomeric excesses under mild reaction conditions. A well-established method is the asymmetric reduction of β-keto esters using baker's yeast (Saccharomyces cerevisiae). nih.govresearchgate.netacs.org This approach can be used to prepare chiral β-hydroxy esters, which are versatile intermediates for the synthesis of substituted cyclohexanes. For example, the reduction of ethyl 2-oxocyclohexanecarboxylate with baker's yeast or its isolated dehydrogenases can yield the corresponding chiral hydroxy ester with high stereoselectivity. researchgate.net This chiral intermediate can then be further elaborated to introduce the desired methyl groups and convert the ester to a carboxylic acid, thus providing a route to enantiomerically enriched 3,4-Dimethylcyclohexane-1-carboxylic acid.

| Substrate | Biocatalyst | Product | Stereoselectivity |

| Ethyl 2-oxocyclohexanecarboxylate | Saccharomyces cerevisiae (Baker's Yeast) | Chiral ethyl 2-hydroxycyclohexanecarboxylate | High |

Diastereoselective Synthetic Routes to Substituted Cyclohexanes

Controlling the relative stereochemistry of the substituents on the cyclohexane ring is crucial for obtaining a specific diastereomer of 3,4-Dimethylcyclohexane-1-carboxylic acid. The cis and trans isomers of this compound will exhibit different physical and chemical properties. Diastereoselectivity can be achieved by employing stereocontrolled reactions.

For instance, the catalytic hydrogenation of a substituted cyclohexene precursor will often lead to the syn-addition of hydrogen from the less sterically hindered face of the double bond, thus favoring the formation of a specific diastereomer. The choice of catalyst and reaction conditions can influence the diastereomeric ratio.

Conformational control of the cyclohexane ring during a reaction can also direct the approach of a reagent, leading to a specific diastereomer. For example, in the reduction of a substituted cyclohexanone (B45756), the incoming hydride may preferentially attack from the axial or equatorial direction depending on steric and electronic factors, leading to a preponderance of one diastereomeric alcohol.

Resolution Techniques for Chiral Purity (e.g., Chiral High-Performance Liquid Chromatography, Enzymatic Hydrolysis)

When a synthesis results in a racemic or diastereomeric mixture, resolution techniques can be employed to separate the desired stereoisomer.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus their separation. Various types of CSPs are available, including polysaccharide-based columns, which are effective for the separation of a wide range of chiral compounds, including carboxylic acids. scas.co.jp

Enzymatic hydrolysis is a classic and effective method for the kinetic resolution of racemic esters. In this process, an enzyme, typically a lipase (B570770) or an esterase, selectively hydrolyzes one enantiomer of a racemic ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. These two compounds can then be separated based on their different chemical properties (e.g., acidity). Pig liver esterase (PLE) is a commonly used enzyme for the stereoselective hydrolysis of cyclic meso diesters, which can provide access to chiral cyclic acid-esters. acs.org This method could be applied to a racemic ester of 3,4-Dimethylcyclohexane-1-carboxylic acid to obtain one enantiomer as the acid and the other as the remaining ester.

| Technique | Principle | Application |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers of 3,4-Dimethylcyclohexane-1-carboxylic acid or its derivatives. |

| Enzymatic Hydrolysis | Stereoselective enzymatic cleavage of an ester. | Kinetic resolution of a racemic ester of 3,4-Dimethylcyclohexane-1-carboxylic acid. |

Derivatization Strategies for Enhanced Synthetic Utility

The carboxylic acid functional group in 3,4-dimethylcyclohexane-1-carboxylic acid is a versatile handle for a wide array of chemical transformations. Its derivatization into other functional groups such as esters, amides, and acid chlorides significantly broadens its applications in organic synthesis. These derivatives can serve as key intermediates in the construction of more complex molecules, including polymers, pharmaceuticals, and agrochemicals. This section explores several key strategies for the derivatization of 3,4-dimethylcyclohexane-1-carboxylic acid.

Esterification Reactions for Ester Derivatives

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental reaction in organic chemistry. Esters of 3,4-dimethylcyclohexane-1-carboxylic acid can be prepared through various methods, most notably the Fischer esterification and the Steglich esterification.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.comresearchgate.net For 3,4-dimethylcyclohexane-1-carboxylic acid, this reaction provides a direct route to various alkyl esters.

Steglich Esterification: For sterically hindered alcohols or when milder conditions are required, the Steglich esterification is a preferred method. organic-chemistry.org This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). organic-chemistry.orgorgsyn.org The reaction proceeds at room temperature under non-acidic conditions, which is advantageous for sensitive substrates. orgsyn.org The formation of a stable dicyclohexylurea byproduct drives the reaction to completion. orgsyn.org

| Method | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, heat | Simple, inexpensive reagents | Equilibrium reaction, requires excess alcohol or water removal, harsh acidic conditions |

| Steglich Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC), cat. 4-Dimethylaminopyridine (DMAP), CH₂Cl₂, 0°C to RT | Mild conditions, high yields, suitable for sterically hindered substrates organic-chemistry.org | Stoichiometric urea byproduct can complicate purification |

Amidation Reactions for Amide Derivatives

Amides are another crucial class of carboxylic acid derivatives, known for their stability and presence in numerous biologically active molecules. researchgate.net The direct conversion of 3,4-dimethylcyclohexane-1-carboxylic acid to its corresponding amides can be challenging due to the formation of stable ammonium carboxylate salts. However, several effective methods have been developed.

Indirect Amidation: The most traditional and reliable method involves a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride (discussed in 2.4.3). This activated intermediate then readily reacts with a primary or secondary amine to form the desired amide in a Schotten-Baumann type reaction.

Direct Catalytic Amidation: Modern synthetic methods focus on the direct coupling of carboxylic acids and amines, which is more atom-economical. catalyticamidation.info This can be achieved using various catalysts that facilitate the dehydration reaction. Boron-based catalysts, such as boric acid or 2-iodophenylboronic acids, have proven effective for this transformation. catalyticamidation.info Similarly, certain group (IV) metal complexes can catalyze the direct amidation under dehydrating conditions, often requiring molecular sieves to remove the water byproduct.

| Method | Reagents & Conditions | Description |

|---|

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH), base | Two-step process: The carboxylic acid is first converted to the highly reactive acid chloride, which then undergoes nucleophilic acyl substitution with an amine. | | Direct Catalytic Amidation | Amine (R₂NH), Catalyst (e.g., Boric Acid), heat, molecular sieves | A one-pot reaction where a catalyst promotes the direct condensation of the carboxylic acid and amine by facilitating the removal of water. catalyticamidation.info |

Conversion to Acid Chlorides

Acid chlorides are among the most reactive derivatives of carboxylic acids and serve as valuable precursors for the synthesis of esters, amides, and anhydrides. pearson.com The hydroxyl group of the carboxylic acid is a poor leaving group, and conversion to an acid chloride replaces it with a chloride ion, which is an excellent leaving group.

Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). libretexts.orgcommonorganicchemistry.com

Thionyl Chloride (SOCl₂): Reacting 3,4-dimethylcyclohexane-1-carboxylic acid with thionyl chloride, often at reflux, yields the corresponding acid chloride. commonorganicchemistry.comyoutube.com A major advantage of this reagent is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. youtube.com

Oxalyl Chloride ((COCl)₂): This reagent allows the conversion to be performed under milder conditions, typically at room temperature in a solvent like dichloromethane (DCM). The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com

| Reagent | Typical Conditions | Byproducts | Key Features |

|---|---|---|---|

| **Thionyl Chloride (SOCl₂) ** | Neat or in solvent, reflux | SO₂(g), HCl(g) | Gaseous byproducts simplify workup youtube.com |

| **Oxalyl Chloride ((COCl)₂) ** | DCM, cat. DMF, RT | CO(g), CO₂(g), HCl(g) | Milder reaction conditions commonorganicchemistry.com |

Intramolecular Cyclization to Lactones

Lactones, or cyclic esters, are important structural motifs found in many natural products. Their synthesis from carboxylic acids typically requires the presence of a hydroxyl group elsewhere in the molecule to facilitate an intramolecular esterification. masterorganicchemistry.comyoutube.com To form a lactone from 3,4-dimethylcyclohexane-1-carboxylic acid, the cyclohexane ring would first need to be functionalized with a hydroxyl group at an appropriate position (e.g., γ or δ).

A more advanced strategy for forming specialized lactones, such as enol lactones, involves the copper(I)-catalyzed intramolecular O-vinylation of a carboxylic acid with a tethered alkyne. While this specific reaction has not been detailed for 3,4-dimethylcyclohexane-1-carboxylic acid itself, the general methodology provides a pathway to complex lactone structures. The process would involve a derivative of the parent acid containing an alkyne group. The Cu(I) catalyst facilitates the nucleophilic attack of the carboxylate oxygen onto the alkyne, leading to the formation of the enol lactone ring system. This demonstrates how derivatization can enable access to complex heterocyclic structures.

Another potential pathway involves oxidative free-radical cyclization. For instance, a derivative of 3,4-dimethylcyclohexane-1-carboxylic acid containing an appropriately positioned double bond could undergo cyclization mediated by reagents like manganese(III) acetate to form γ-lactones. thieme-connect.de

Reaction Mechanisms and Chemical Reactivity of 3,4 Dimethylcyclohexane 1 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxyl group (-COOH) is the primary site of reactivity in 3,4-Dimethylcyclohexane-1-carboxylic acid, undergoing a variety of transformations common to carboxylic acids. solubilityofthings.com These reactions typically involve the substitution of the hydroxyl (-OH) portion of the group. msu.edu

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.commsu.edu This process generally occurs via a two-step addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. msu.eduuomustansiriyah.edu.iq This intermediate then collapses, expelling a leaving group to form a new carbonyl compound. uomustansiriyah.edu.iq For a carboxylic acid like 3,4-Dimethylcyclohexane-1-carboxylic acid, the hydroxyl group is a poor leaving group and typically requires conversion to a better one, often through protonation in acidic conditions or activation with specific reagents. msu.edu

A key transformation in this category is the conversion of the carboxylic acid to an acid chloride, a more reactive acylating agent. This is commonly achieved using thionyl chloride (SOCl₂). libretexts.org The reaction proceeds by converting the hydroxyl group into an acyl chlorosulfite, which is an excellent leaving group, facilitating subsequent nucleophilic attack by a chloride ion. libretexts.org

| Nucleophile (Nuc-H) | Resulting Functional Group | General Conditions |

| Alcohol (R'-OH) | Ester | Acid catalyst (e.g., H₂SO₄) |

| Amine (R'-NH₂) | Amide | High temperature or use of a coupling agent (e.g., DCC) |

| Thionyl Chloride (SOCl₂) | Acid Chloride | Often performed neat or in an inert solvent |

| Carboxylate (R'-COO⁻) | Acid Anhydride | Reaction with an acid chloride |

The carboxylic acid group of 3,4-Dimethylcyclohexane-1-carboxylic acid can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. mdma.ch

The complete reduction to a primary alcohol, (3,4-Dimethylcyclohexyl)methanol, is effectively achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgncert.nic.in The mechanism involves the deprotonation of the carboxylic acid followed by multiple nucleophilic attacks by hydride ions from the LiAlH₄. libretexts.org An aldehyde is formed as an intermediate, but it is more reactive than the starting carboxylic acid and is immediately reduced further to the alcohol, preventing its isolation. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.orgncert.nic.in

Partial reduction to the corresponding aldehyde, 3,4-Dimethylcyclohexane-1-carbaldehyde, is more challenging. It requires milder or more selective reducing agents that can stop the reaction at the intermediate aldehyde stage. mdma.ch One method involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to an aldehyde using specific reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for acid chlorides or diisobutylaluminum hydride (DIBAL-H) for esters at low temperatures. libretexts.org Another approach is the catalytic hydrogenation of an activated ester derivative of the carboxylic acid. mdma.ch

| Reagent | Product | Notes |

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Strong reducing agent; reduces the acid completely. libretexts.org |

| Borane (BH₃) | Primary Alcohol | Selectively reduces carboxylic acids over some other functional groups like esters. imperial.ac.uk |

| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | Typically requires conversion of the carboxylic acid to an ester first and low reaction temperatures (-78 °C). libretexts.org |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Aldehyde or Alcohol | Requires activation of the carboxylic acid (e.g., as a triazine ester) for aldehyde formation; longer reaction times can lead to the alcohol. mdma.ch |

Fischer esterification is a classic method for converting a carboxylic acid into an ester by reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). cerritos.edulibretexts.org The reaction is an equilibrium process. libretexts.orgathabascau.ca To drive the reaction toward the formation of the ester product from 3,4-Dimethylcyclohexane-1-carboxylic acid, an excess of the alcohol is typically used, or the water generated during the reaction is removed. libretexts.orgathabascau.ca

The mechanism involves several reversible steps: libretexts.orgmasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the intermediate.

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

Deprotonation: The final proton is removed from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.

The rate of esterification can be influenced by steric hindrance. For substituted cyclohexane (B81311) carboxylic acids, the reactivity can differ between stereoisomers, with the isomer having the less sterically hindered equatorial carboxyl group generally reacting faster than one with a more hindered axial carboxyl group. spcmc.ac.in

The direct reaction between a carboxylic acid and an amine to form an amide is difficult because the basic amine deprotonates the acidic carboxylic acid, forming a highly unreactive carboxylate salt. orgoreview.comlibretexts.orgchemistrysteps.com While this salt can be converted to an amide by heating above 100°C to drive off water, these conditions are often too harsh. libretexts.org

A more common and milder approach is to use a coupling agent to activate the carboxylic acid. orgoreview.com Dicyclohexylcarbodiimide (DCC) is a widely used activating agent for this purpose. orgoreview.comluxembourg-bio.com The mechanism for DCC-mediated amide formation involves the following key steps: libretexts.orgchemistrysteps.com

Activation of the Carboxylic Acid: The carboxylic acid adds to one of the C=N double bonds of DCC. This converts the hydroxyl group of the acid into a good leaving group, forming a highly reactive O-acylisourea intermediate. luxembourg-bio.com

Nucleophilic Attack by the Amine: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate.

Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses.

Product Formation: The intermediate expels dicyclohexylurea (DCU), a stable and often insoluble byproduct that can be removed by filtration, to yield the desired amide. luxembourg-bio.com

This method is fundamental in peptide synthesis, where amide bonds are formed between amino acids. orgoreview.comlibretexts.org

Cyclohexane Ring Reactivity and Transformations

The substituted cyclohexane ring of 3,4-Dimethylcyclohexane-1-carboxylic acid is a saturated aliphatic structure, making it generally less reactive than the carboxylic acid functional group. Its reactivity is primarily associated with transformations that alter the ring itself, such as hydrogenation and dehydrogenation, which often require specific catalytic conditions. The dynamic nature of the cyclohexane ring, including the interconversion between chair conformations, can also influence reactivity. nih.govacs.org The presence of substituents affects the conformational equilibrium and can create steric effects that impact reaction rates. spcmc.ac.inlibretexts.org

Hydrogenation refers to the addition of hydrogen across double bonds. Since the cyclohexane ring in 3,4-Dimethylcyclohexane-1-carboxylic acid is already saturated, hydrogenation typically refers to the reduction of the carboxylic acid group under catalytic conditions, as discussed previously, or the hydrogenation of an aromatic precursor. wikipedia.orgresearchgate.net For instance, the parent compound, cyclohexanecarboxylic acid, is prepared by the catalytic hydrogenation of benzoic acid. wikipedia.org Similarly, hydrogenation of aromatic dicarboxylic acids using a palladium on carbon (Pd/C) catalyst can selectively reduce the aromatic ring while leaving the carboxylic acid groups intact. researchgate.net

Dehydrogenation is the removal of hydrogen, which can lead to the formation of double bonds within the ring and, ultimately, aromatization. Transition-metal catalysis, particularly with palladium (Pd) complexes, can facilitate the dehydrogenation of cycloalkyl carboxylic acids. researchgate.net Research has shown that under specific conditions—often involving a palladium catalyst, a ligand such as an N-protected amino acid, and an oxidant at high temperatures—cyclohexyl carboxylic acids can undergo a tandem sequence of reactions. researchgate.netnih.gov This sequence can involve multiple dehydrogenation steps, C-H activation, and ultimately decarboxylation to form aromatic compounds. researchgate.netnih.gov For cyclohexyl carboxylic acid, this unique reactivity can lead to the formation of olefinated arenes through a complex mechanistic pathway involving dehydrogenation, olefination, and decarboxylation. researchgate.netnih.gov

Ring Functionalization and Substitution Reactions of 3,4-Dimethylcyclohexane-1-carboxylic Acid

The saturated carbocyclic ring of 3,4-Dimethylcyclohexane-1-carboxylic acid is generally unreactive towards many electrophilic and nucleophilic reagents under standard conditions. However, functionalization can be achieved through radical-based pathways.

One notable transformation is decarboxylative halogenation , a process that replaces the carboxylic acid group with a halogen atom. While direct halogenation of the alkane ring is challenging, the carboxyl group can serve as a handle for such transformations. The Hunsdiecker reaction, or its modern variations, can be employed. This reaction typically involves the conversion of the carboxylic acid to a silver salt, followed by treatment with a halogen such as bromine. The reaction proceeds through a radical chain mechanism, leading to the formation of a halo-substituted dimethylcyclohexane. The regioselectivity of any subsequent substitution on the ring would be influenced by the directing effects of the existing methyl groups and the initial halogen substituent.

Free-radical halogenation offers another route to functionalize the cyclohexane ring directly. Under UV light or with the use of a radical initiator, halogens like chlorine or bromine can abstract a hydrogen atom from the ring to form a carbon-centered radical. The stability of this radical intermediate dictates the regioselectivity of the reaction. Tertiary hydrogens are generally more readily abstracted than secondary or primary hydrogens. In the case of 3,4-Dimethylcyclohexane-1-carboxylic acid, the hydrogens at the 3 and 4 positions are tertiary and would be the preferred sites of initial radical formation. This would lead to a mixture of halogenated products at these positions. The stereochemical outcome of such reactions is often complex, yielding a mixture of diastereomers.

Stereochemical Outcomes of Reactions

The stereochemistry of 3,4-Dimethylcyclohexane-1-carboxylic acid, which can exist as multiple diastereomers (cis and trans isomers with respect to the methyl groups, and each of these having cis/trans relationships with the carboxylic acid group), plays a crucial role in determining the stereochemical outcome of its reactions.

Racemization Prevention Strategies during Synthesis and Transformations

Maintaining stereochemical integrity is a significant challenge in the synthesis and manipulation of specific stereoisomers of 3,4-Dimethylcyclohexane-1-carboxylic acid. Racemization, or the conversion of a chiral molecule into a mixture of enantiomers, and epimerization, the change in configuration at one of multiple stereocenters, can occur under various conditions.

Epimerization is a particular concern for substituted cyclohexanes. Under acidic or basic conditions, a proton alpha to a carbonyl group (or a group that can be converted to one) can be abstracted to form an enol or enolate intermediate. Reprotonation of this planar intermediate can occur from either face, leading to a mixture of diastereomers. For 3,4-Dimethylcyclohexane-1-carboxylic acid, epimerization at the C-1 position (alpha to the carboxyl group) can be facilitated by strong bases. To prevent this, reactions are often carried out under neutral or mildly acidic conditions where enolization is minimized.

During synthesis, particularly in multi-step sequences, the choice of reagents and reaction conditions is critical to prevent racemization. For example, if a chiral intermediate is subjected to harsh acidic or basic conditions, or high temperatures, unintended epimerization at stereocenters can occur.

To ensure the synthesis of a single, desired stereoisomer, several strategies can be employed:

Stereoselective Synthesis: Utilizing starting materials with pre-defined stereochemistry and employing reactions that are known to proceed with high stereoselectivity (e.g., certain catalytic hydrogenations or enzymatic resolutions).

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the product with the desired stereochemistry.

Kinetic Resolution: This technique involves the use of a chiral reagent or catalyst that reacts at different rates with the enantiomers of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched starting material or the enantiomerically enriched product.

Diastereomeric Salt Formation: For the resolution of a racemic mixture of 3,4-Dimethylcyclohexane-1-carboxylic acid, a chiral base can be used to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by crystallization. Subsequent acidification regenerates the enantiomerically pure carboxylic acids.

The following table summarizes the stereochemical considerations in various reactions:

| Reaction Type | Stereocenter(s) Involved | Typical Outcome | Prevention of Racemization/Epimerization |

| Esterification (Fischer) | C1 (indirectly) | Retention of configuration at C3, C4 | Mild acidic conditions, controlled temperature |

| S(_N)2 Substitution | C3 or C4 (if functionalized) | Inversion of configuration | Use of aprotic solvents, good nucleophiles |

| S(_N)1 Substitution | C3 or C4 (if functionalized) | Racemization | Avoid conditions that favor carbocation formation |

| Radical Halogenation | C3, C4 | Mixture of diastereomers | Often difficult to control stereochemistry |

| Epimerization at C1 | C1 | Formation of diastereomers | Avoid strong bases, control pH |

Spectroscopic Characterization and Structural Elucidation of 3,4 Dimethylcyclohexane 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3,4-Dimethylcyclohexane-1-carboxylic acid. The presence of multiple stereoisomers (cis/trans relationships between the substituents at positions 1, 3, and 4) complicates spectral interpretation, leading to a range of possible chemical shifts and coupling patterns for each isomer.

The ¹H NMR spectrum of 3,4-Dimethylcyclohexane-1-carboxylic acid is characterized by signals corresponding to the carboxylic acid proton, methine protons, methylene (B1212753) protons of the cyclohexane (B81311) ring, and the methyl group protons.

Carboxylic Acid Proton (-COOH): A highly deshielded proton, typically appearing as a broad singlet in the downfield region of the spectrum, often between 10-12 ppm. libretexts.org This signal's broadness is a result of hydrogen bonding, and its chemical shift can be concentration-dependent. The signal disappears upon the addition of D₂O, confirming the presence of an acidic proton. libretexts.org

Cyclohexane Ring Protons (-CH- and -CH₂-): The aliphatic protons on the cyclohexane ring produce a complex series of overlapping multiplets in the upfield region, generally between 1.0 and 2.5 ppm. The proton on the carbon bearing the carboxylic acid (C1) is expected to be deshielded to around 2.2-2.6 ppm. libretexts.org The methine protons at C3 and C4, adjacent to the methyl groups, will also have distinct chemical shifts influenced by their stereochemical environment.

Methyl Protons (-CH₃): The two methyl groups at positions C3 and C4 will appear as doublets in the upfield region, typically between 0.8 and 1.2 ppm. The exact chemical shift and splitting are dependent on the cis/trans orientation of the methyl groups relative to each other and to the carboxylic acid group.

The multiplicity of the signals is governed by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons. For instance, the methyl protons are split into doublets by the neighboring methine protons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet |

| -CH(COOH) | 2.2 - 2.6 | Multiplet |

| Ring -CH₂- and -CH- | 1.0 - 2.2 | Complex Multiplets |

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule, offering direct insight into the carbon skeleton. For 3,4-Dimethylcyclohexane-1-carboxylic acid, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure.

Carboxylic Carbonyl Carbon (-COOH): This carbon is the most deshielded, appearing significantly downfield in the range of 175-185 ppm. princeton.edu

Cyclohexane Ring Carbons (-CH- and -CH₂-): The carbons of the cyclohexane ring will resonate in the aliphatic region, typically between 20 and 50 ppm. The carbon attached to the carboxylic acid group (C1) will be deshielded relative to the other ring carbons. The chemical shifts of C3 and C4 will be influenced by the presence of the methyl groups.

Methyl Carbons (-CH₃): The two methyl carbons are the most shielded, appearing in the upfield region of the spectrum, generally between 15 and 25 ppm.

The precise chemical shifts can help differentiate between various stereoisomers.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 175 - 185 |

| -CH(COOH) | 40 - 50 |

| Ring -CH₂- and -CH- | 20 - 45 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of the proton connectivity throughout the cyclohexane ring and confirms the coupling between the methyl protons and their adjacent methine protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu Each cross-peak indicates a specific proton attached to a specific carbon, enabling the direct assignment of protonated carbons in the ¹³C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu The HMBC spectrum is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different fragments of the molecule. princeton.edu For instance, correlations would be expected from the methyl protons to the C3 and C4 carbons, as well as adjacent ring carbons. The proton at C1 would show a correlation to the carboxylic carbonyl carbon. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The molecular formula for 3,4-Dimethylcyclohexane-1-carboxylic acid is C₉H₁₆O₂. nih.gov The calculated exact mass (monoisotopic mass) for this formula is 156.11503 Da. nih.gov HRMS can confirm this exact mass to within a few parts per million, unequivocally verifying the molecular formula and distinguishing it from other compounds with the same nominal mass.

Table 3: Molecular Formula and Mass Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆O₂ | nih.govchemicalbook.com |

| Molecular Weight (Average) | 156.22 g/mol | nih.govchemicalbook.com |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used for structural elucidation. For carboxylic acids, several characteristic fragmentation pathways are observed. libretexts.org

Loss of a Hydroxyl Radical (-•OH): Cleavage of the C-OH bond can result in the loss of a hydroxyl radical (17 Da), leading to the formation of an acylium ion [M-17]⁺. libretexts.org

Loss of the Carboxyl Group (-COOH): A common fragmentation involves the loss of the entire carboxyl group (45 Da), resulting in a fragment corresponding to the dimethylcyclohexyl cation [M-45]⁺. libretexts.org

Alpha-Cleavage: Fragmentation can occur at the bonds adjacent to the carbonyl group.

Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation, often leading to a complex pattern of peaks corresponding to the loss of ethylene (B1197577) (28 Da) or other small hydrocarbon fragments from the [M-45]⁺ ion. libretexts.org

McLafferty Rearrangement: While more common in longer-chain carboxylic acids, a McLafferty-type rearrangement could potentially occur if sterically feasible, leading to a characteristic neutral loss. researchgate.net

Analysis of these fragmentation patterns helps to confirm the presence of the carboxylic acid group and the dimethylcyclohexane core structure.

Table 4: Common Compound Names Mentioned

| Compound Name |

|---|

| 3,4-Dimethylcyclohexane-1-carboxylic acid |

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By analyzing the absorption or scattering of radiation, specific vibrational modes corresponding to different functional groups and structural motifs can be identified.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 3,4-Dimethylcyclohexane-1-carboxylic acid is expected to exhibit several characteristic absorption bands that confirm the presence of the carboxylic acid and the dimethylcyclohexane moieties.

Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state and in concentrated solutions, which significantly influences the appearance of the O-H stretching vibration. This results in a very broad and intense absorption band spanning from approximately 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.com Superimposed on this broad O-H band are the sharper C-H stretching vibrations of the methyl and cyclohexyl groups, which are expected in the 2850-2960 cm⁻¹ region.

The most characteristic feature of a carboxylic acid in an IR spectrum is the strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For saturated aliphatic carboxylic acids, this peak typically appears in the range of 1700-1725 cm⁻¹. vscht.czlibretexts.org The C-O stretching vibration is expected to produce a moderate band between 1210 and 1320 cm⁻¹. orgchemboulder.comlibretexts.org Additionally, O-H bending vibrations can be observed in the regions of 1395-1440 cm⁻¹ and 910-950 cm⁻¹. orgchemboulder.comlibretexts.org

The presence of the cyclohexane ring and methyl groups will give rise to various C-H bending and skeletal vibrations, though these are often complex and found in the fingerprint region (below 1500 cm⁻¹).

Table 1: Predicted FT-IR Absorption Bands for 3,4-Dimethylcyclohexane-1-carboxylic Acid

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (dimer) | 2500-3300 | Broad, Strong |

| C-H Stretch | Alkyl (cyclohexyl, methyl) | 2850-2960 | Medium to Strong |

| C=O Stretch | Carboxylic Acid | 1700-1725 | Strong, Sharp |

| C-O Stretch | Carboxylic Acid | 1210-1320 | Medium |

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and vibrational modes that involve a change in polarizability are Raman active. While the O-H stretching vibration is weak in Raman spectra, the C=O stretch of a carboxylic acid gives a strong band, typically observed around 1640-1680 cm⁻¹ for the dimeric form. ias.ac.in

Table 2: Expected Raman Shifts for 3,4-Dimethylcyclohexane-1-carboxylic Acid

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (cyclohexyl, methyl) | 2850-3000 | Strong |

| C=O Stretch | Carboxylic Acid (dimer) | 1640-1680 | Strong |

| C-C Stretch | Cyclohexane Ring | 800-1200 | Medium to Strong |

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry.

A successful single-crystal X-ray diffraction analysis of 3,4-Dimethylcyclohexane-1-carboxylic acid would provide unequivocal proof of its molecular structure. This technique would confirm the connectivity of the atoms and, crucially, establish the relative stereochemistry of the three chiral centers at positions 1, 3, and 4 of the cyclohexane ring. It would reveal whether the methyl groups and the carboxylic acid group are in cis or trans relationships to one another and whether they occupy axial or equatorial positions in the preferred chair conformation of the cyclohexane ring. nih.gov

While specific crystallographic data for 3,4-Dimethylcyclohexane-1-carboxylic acid is not available in the surveyed literature, studies on related substituted cyclohexanecarboxylic acids have demonstrated the power of this technique. For instance, the crystal structure of cyclohexane-1,3,5-tricarboxylic acid has been solved from powder diffraction data, revealing details of its hydrogen-bonding network. researchgate.net The ability to grow a suitable single crystal is often the rate-limiting step in such analyses. nih.gov A successful crystallographic study would yield precise atomic coordinates, from which a detailed molecular geometry can be constructed.

Table 4: Illustrative Crystallographic Parameters from a Related Substituted Cyclohexane Derivative (Hypothetical Data for 3,4-Dimethylcyclohexane-1-carboxylic Acid)

| Parameter | Description | Illustrative Value |

|---|---|---|

| Crystal System | The crystal lattice system | Monoclinic |

| Space Group | The symmetry group of the crystal | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 10.5, b = 6.2, c = 14.8 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 105, γ = 90 |

| Z | Number of molecules per unit cell | 4 |

| Key Bond Lengths (Å) | C=O in carboxyl group | ~1.22 |

| C-O in carboxyl group | ~1.31 |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3,4-Dimethylcyclohexane-1-carboxylic acid |

Computational Chemistry and Molecular Modeling of 3,4 Dimethylcyclohexane 1 Carboxylic Acid

Quantum Mechanical Studies

Quantum mechanical methods are fundamental to understanding the electronic properties and energetics of molecules. These studies provide a static, time-independent view of the molecule, offering high accuracy for electronic structure, conformational energies, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties, including reactivity. For 3,4-Dimethylcyclohexane-1-carboxylic acid, DFT calculations can elucidate the distribution of electrons, identify sites susceptible to nucleophilic or electrophilic attack, and calculate properties such as ionization potential and electron affinity. mdpi.com

Functionals like B3LYP, often paired with basis sets such as 6-31G(d) or cc-pVTZ, are commonly employed to model the electronic properties of organic molecules, including carboxylic acids and cyclohexane (B81311) derivatives. acs.orgacs.org These calculations can generate maps of electrostatic potential, highlighting electron-rich (negatively charged) and electron-poor (positively charged) regions of the molecule. For instance, the oxygen atoms of the carboxylic acid group are expected to be regions of high electron density, making them potential sites for protonation or coordination to metal centers. Conversely, the carbonyl carbon is electrophilic. Such analyses are crucial for predicting how the molecule will interact with other reagents and for understanding its reaction mechanisms. nih.gov

Table 1: Predicted Electronic Properties of a Substituted Cyclohexane Carboxylic Acid using DFT This table presents typical data that would be generated from a DFT analysis.

| Property | Calculated Value | Implication |

|---|---|---|

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.5 eV | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | +1.2 eV | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, affecting solubility and intermolecular forces. |

The cyclohexane ring is not planar; it predominantly adopts a chair conformation to minimize angular and torsional strain. For substituted cyclohexanes like 3,4-Dimethylcyclohexane-1-carboxylic acid, the different spatial arrangements of the substituents lead to various stereoisomers and conformers with distinct energy levels.

Computational conformational analysis can determine the relative stabilities of these structures. pressbooks.pub In disubstituted cyclohexanes, the most stable conformer is typically the one that minimizes steric strain, particularly 1,3-diaxial interactions. libretexts.orglibretexts.org Substituents are generally more stable in an equatorial position than in an axial position. For 3,4-Dimethylcyclohexane-1-carboxylic acid, several cis/trans isomers exist, each with multiple possible chair conformations.

For example, in a trans-1,2-disubstituted cyclohexane, the conformer with both substituents in equatorial positions is significantly more stable than the one with both in axial positions. openstax.org A similar analysis can be applied to the 3,4-substitution pattern. The carboxylic acid group and the two methyl groups will each have a preference for the equatorial position to avoid steric clashes with axial hydrogens on the ring. Quantum mechanical calculations can precisely quantify the energy differences between these conformers, allowing for the prediction of the dominant conformation at equilibrium.

Table 2: Relative Steric Strain Energies for Axial Substituents on a Cyclohexane Ring This data is generalized from conformational analysis principles.

| Axial Substituent | 1,3-Diaxial Interaction Energy (kJ/mol) |

|---|---|

| -Cl | 1.0 |

| -OH | 2.1 |

| -CH₃ | 3.8 |

| -COOH | ~4.0 - 5.0 |

| -C(CH₃)₃ | 11.4 |

Computational methods, particularly DFT, are highly effective at predicting spectroscopic parameters. The gauge-including atomic orbital (GIAO) method is a standard approach for calculating NMR shielding tensors, which can be converted into chemical shifts. researchgate.net By calculating the ¹H and ¹³C NMR chemical shifts for each possible conformer and then averaging them based on their predicted Boltzmann population, a theoretical spectrum can be generated that is often in excellent agreement with experimental data. comporgchem.comnih.gov

This predictive capability is invaluable for structure elucidation, as it can help distinguish between different stereoisomers of 3,4-Dimethylcyclohexane-1-carboxylic acid, whose experimental spectra might be very similar. comporgchem.com The accuracy of these predictions depends on the chosen functional and basis set. nih.gov Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated. These computed frequencies help in assigning experimental spectral bands to specific molecular motions, such as the characteristic C=O stretch of the carboxylic acid group or the C-H vibrations of the methyl and cyclohexane groups.

Molecular Dynamics Simulations for Conformational Dynamics and Flexibility

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. researchgate.net For 3,4-Dimethylcyclohexane-1-carboxylic acid, MD simulations can reveal the dynamics of the cyclohexane ring's conformational changes, such as the "chair flip" process where axial and equatorial substituents interchange.

These simulations, which often use classical force fields like OPLS-AA, can model the molecule in different environments, such as in a solvent like water or cyclohexane. acs.org This allows for the study of solvent effects on conformational preferences and the dynamics of intermolecular interactions, such as the hydrogen bonding between carboxylic acid groups, which can lead to the formation of dimers. acs.org By analyzing the simulation trajectory, one can determine the flexibility of different parts of the molecule and the timescales of various dynamic processes.

In Silico Approaches to Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. For 3,4-Dimethylcyclohexane-1-carboxylic acid, this could involve studying reactions such as esterification, amidation, or functionalization of the cyclohexane ring. researchgate.netresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathway from reactants to products.

This process involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states. Transition state theory allows for the calculation of reaction rate constants from the energy barrier (activation energy) of the reaction. Computational screening, for instance using the artificial force induced reaction (AFIR) method, can test the viability of numerous potential reactions before attempting them in the lab. drugtargetreview.com These in silico studies provide a detailed, step-by-step understanding of the reaction mechanism, which is often difficult to obtain through experimental means alone. bcrec.id

Computational Design and Optimization of Stereoselective Processes

Given the multiple stereocenters in 3,4-Dimethylcyclohexane-1-carboxylic acid, the development of stereoselective synthetic methods is of great importance. nih.gov Computational modeling plays a key role in designing and optimizing these processes. For example, in catalyst-controlled reactions, DFT can be used to model the interaction between the substrate and a chiral catalyst. researchgate.net

By calculating the energies of the transition states for the pathways leading to different stereoisomers, researchers can predict the stereochemical outcome of a reaction. nih.gov This understanding allows for the rational design of new catalysts or the modification of existing ones to improve selectivity. For instance, modeling the C-H functionalization of a cyclohexane ring can help explain why a particular catalyst favors reaction at one position over another and with a specific stereochemistry. nih.gov This predictive power accelerates the development of efficient and highly selective synthetic routes to desired stereoisomers of complex molecules. beilstein-journals.org

Advanced Research Applications and Biological Interactions of 3,4 Dimethylcyclohexane 1 Carboxylic Acid and Its Derivatives

Utility as Chiral Building Blocks in Complex Natural Product and Pharmaceutical Synthesis

The stereocontrolled synthesis of complex molecular architectures, such as those found in pharmaceuticals and natural products, represents a primary objective in modern organic chemistry. nih.gov Chiral building blocks, or synthons, are crucial starting materials in this endeavor, as they provide a pre-existing stereochemical foundation upon which molecular complexity can be built. nih.govelsevierpure.comresearchgate.net Six-membered carbocycles, specifically cyclohexane (B81311) derivatives with multiple adjacent stereogenic centers, are common structural motifs in a vast number of valuable natural products and bioactive compounds. nih.gov

3,4-Dimethylcyclohexane-1-carboxylic acid, possessing multiple stereocenters, is a valuable scaffold for such applications. Its rigid cyclohexane framework, decorated with specific spatial arrangements of methyl and carboxylic acid groups, can be strategically employed to direct the stereochemical outcome of synthetic sequences. The pharmaceutical industry has a significant and growing demand for such chiral intermediates, driven by the need to improve drug efficacy, as different enantiomers of a drug can exhibit vastly different biological activities. nih.gov Organocatalytic domino or cascade reactions have emerged as powerful strategies for efficiently constructing these complex molecular frameworks from simple precursors. nih.gov The use of chiral cyclohexane derivatives allows chemists to access intricate, multi-functionalized structures with a high degree of stereocontrol, which is essential for the synthesis of biologically active molecules. nih.govacs.org

Application as Reagents and Ligands in Organic Transformations and Catalysis

In the field of asymmetric catalysis, the development of chiral ligands that can effectively control the stereoselectivity of a chemical reaction is of paramount importance. researchgate.netnih.gov These ligands coordinate to a metal center, creating a chiral environment that influences the reaction pathway, ideally leading to the formation of a single desired enantiomer. researchgate.net Derivatives of 3,4-Dimethylcyclohexane-1-carboxylic acid serve as a versatile platform for the design of novel chiral ligands.

Nitrogen-containing ligands, for instance, are widely used in both homogeneous and heterogeneous asymmetric catalysis due to their robustness and availability. cmu.edu The functional carboxylic acid group of 3,4-dimethylcyclohexane-1-carboxylic acid can be readily modified to incorporate nitrogen or phosphorus-containing moieties, transforming the cyclohexane scaffold into a bidentate or multidentate ligand. cmu.eduprinceton.edu The inherent chirality and conformational rigidity of the cyclohexane ring are key features that can impart high enantioselectivity in metal-catalyzed transformations, such as palladium-catalyzed asymmetric allylic alkylations or rhodium-catalyzed hydrogenations. nih.govamazonaws.com The steric and electronic properties of these ligands can be fine-tuned by altering the substituents on the cyclohexane ring, allowing for the optimization of catalyst performance for a specific reaction. researchgate.net Recently, chiral dinitrogen ligands have been successfully employed in asymmetric catalysis, demonstrating the ongoing innovation in ligand design for constructing axially chiral compounds. nih.gov

Mechanistic Studies of Biological Interactions at the Molecular Level

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Branched-Chain Amino Acid Transaminase Inhibition)

Understanding the interaction between small molecules and enzymes at a molecular level is fundamental to drug discovery. 3,4-Dimethylcyclohexane-1-carboxylic acid and its analogues can serve as valuable tools for probing enzyme active sites and elucidating mechanisms of inhibition. A related compound, 1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid, has been shown to act as an effective inhibitor of branched-chain amino acid transaminase (BCAT). Such inhibition can be quantified using Michaelis-Menten kinetics, which helps to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive). youtube.com

In competitive inhibition, the inhibitor molecule directly competes with the substrate for binding to the enzyme's active site. nih.gov This type of inhibition is characterized by an increase in the Michaelis constant (Kₘ) with no change in the maximum reaction velocity (Vₘₐₓ). youtube.com Studies on analogues have also identified potent inhibitors for other enzymes, such as diacylglycerol acyltransferase 1 (DGAT1), which plays a key role in triglyceride biosynthesis. nih.gov By systematically studying how structural modifications to the cyclohexane ring affect inhibitory potency (IC₅₀ values) and kinetic parameters, researchers can gain detailed insights into the topology and chemical environment of an enzyme's active site, facilitating the rational design of more potent and selective inhibitors. nih.gov

| Enzyme Target | Inhibitor Type/Analog Scaffold | Kinetic Effect Example |

| Branched-Chain Amino Acid Transaminase (BCAT) | 1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid | Altered Kₘ and Vₘₐₓ values upon binding |

| Diacylglycerol Acyltransferase 1 (DGAT1) | 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid | Potent inhibition with IC₅₀ value of 14.8 nM nih.gov |

| Tyrosinase | Benzoic acid, Kojic acid | Competitive inhibition, characterized by IC₅₀ values nih.gov |

Modulation of Neurotransmitter Systems through Molecular Interactions

The biological activity of certain cyclohexane derivatives extends to the modulation of complex signaling pathways within the central nervous system. The inhibition of enzymes involved in amino acid metabolism, such as the previously mentioned BCAT, can directly impact the levels of key neurotransmitters. For example, studies with 1-amino-3,3-dimethylcyclohexane-1-carboxylic acid demonstrated that its inhibitory action on BCAT led to altered neurotransmitter concentrations in neuronal cell cultures.

The molecular mechanism for such modulation lies in the ability of the compound's specific three-dimensional structure to interact with biological targets like enzymes and receptors. The amino and carboxylic acid groups can form crucial hydrogen bonds and ionic interactions within the active or binding sites of these proteins, influencing their activity and subsequent signaling cascades. This ability to modulate neurotransmitter systems suggests that derivatives of 3,4-dimethylcyclohexane-1-carboxylic acid could be explored as scaffolds for developing novel therapeutic agents for neurological disorders.

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry, providing a systematic framework for optimizing the biological activity of a lead compound. mdpi.commdpi.com By synthesizing and evaluating a series of analogues of 3,4-dimethylcyclohexane-1-carboxylic acid, researchers can determine which structural features are essential for a desired biological effect. mdpi.com

The presence of a 2-pyridyl substituent was found to be crucial for antiproliferative and antibacterial activity. mdpi.com

A 4-CH₃-phenyl substituent was beneficial for enhancing both antituberculous and antibacterial effects. mdpi.com

Saturation of the double bond in the cyclohexane ring was shown to enhance the inhibitory effect on TNF-α levels. mdpi.com

These detailed findings allow chemists to build predictive models for designing future analogues with improved potency and selectivity. The systematic modification of substituents, stereochemistry, and the core scaffold provides a clear understanding of the molecular requirements for interaction with a specific biological target. mdpi.com

Development of Novel Materials and Specialty Chemicals (e.g., Precursors for Plasticizers and Polymers)

The chemical structure of 3,4-dimethylcyclohexane-1-carboxylic acid makes it and its derivatives attractive precursors for the synthesis of novel materials and specialty chemicals. In polymer science, there is a significant industrial demand for non-phthalate plasticizers for use in materials like polyvinyl chloride (PVC) to improve flexibility and processing. atamankimya.com Esters derived from cyclohexanecarboxylic acids have been identified as effective and toxicologically advantageous plasticizers that can serve as substitutes for regulated phthalates. atamankimya.comgoogle.com

Research has shown that novel plasticizers based on cyclohexanecarboxylic acid can be synthesized through esterification. researchgate.net These materials exhibit excellent thermal stability, sometimes superior to conventional plasticizers like dioctyl phthalate (B1215562) (DOP), and high compatibility with the PVC matrix. researchgate.net The properties of polymers, such as melting point, mechanical strength, and flexibility, can be precisely tailored by adjusting the composition of the carboxylic acids and diols used in their synthesis. ontosight.ai The polymerization of dicarboxylic acids with various diols via condensation reactions leads to the formation of polyesters with a wide range of applications, including coatings, adhesives, and fibers. ontosight.airesearchgate.net The use of the rigid and stable cyclohexane core from 3,4-dimethylcyclohexane-1-carboxylic acid can impart desirable properties to the final polymer products. researchgate.netontosight.ai

| Plasticizer Base | Polymer Matrix | Key Finding |

| Cyclohexanecarboxylic acid-based polyethylene (B3416737) glycol (H-PEG400) | PVC | Showed better thermal stability than other plasticizers. researchgate.net |

| Cyclohexanecarboxylic acid-based methoxypolyethylene glycols (H-MPEG400) | PVC | Exhibited high plasticizing efficiency, lowering the glass transition temperature to -6.27 °C. researchgate.net |

| 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) | PVC | Serves as a versatile, low-migration, non-phthalate plasticizer for applications with close human contact. atamankimya.com |

Q & A

Q. What are the recommended synthetic routes for 3,4-dimethylcyclohexane-1-carboxylic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of 3,4-dimethylcyclohexane-1-carboxylic acid typically involves hydrogenation of substituted cyclohexene precursors or hydrolysis of ester derivatives. For example:

- Catalytic hydrogenation : Start with 3,4-dimethylcyclohexene-1-carboxylic acid ester (analogous to ’s 3-cyclohexenecarboxylic acid derivatives) under hydrogen gas (1–3 atm) using palladium-on-carbon (Pd/C) as a catalyst in ethanol. Monitor reaction progress via thin-layer chromatography (TLC) .

- Ester hydrolysis : Use aqueous NaOH (2M) in refluxing methanol for 4–6 hours, followed by acidification with HCl to precipitate the carboxylic acid. Purity can be enhanced via recrystallization from hot ethanol/water mixtures.

Optimize yield by adjusting catalyst loading (5–10% Pd/C) or reaction temperature (60–80°C). Confirm purity using GC-MS (as in , which details gas chromatography for lipid analysis) .

Q. How can the structure of 3,4-dimethylcyclohexane-1-carboxylic acid be confirmed spectroscopically?

Methodological Answer: